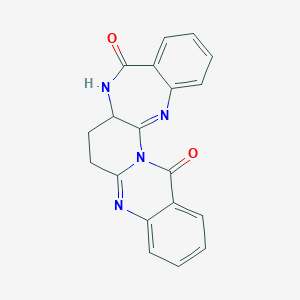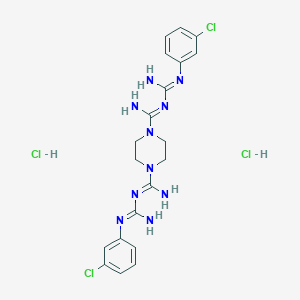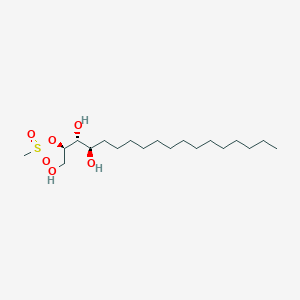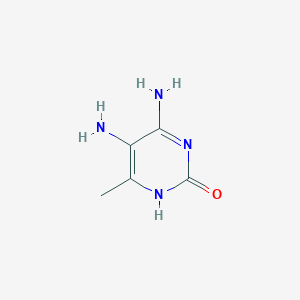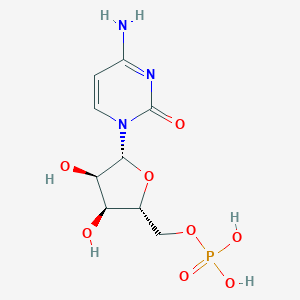
胞嘧啶-5'-单磷酸
描述
It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound plays a crucial role in various biological processes, including the synthesis of RNA and DNA.
科学研究应用
Cytidine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various nucleotide derivatives.
Biology: Plays a role in RNA and DNA synthesis, serving as a substrate for kinases.
Industry: Employed in the food industry as an additive and in the pharmaceutical industry for drug synthesis.
作用机制
Target of Action
Cytidine-5’-monophosphate (CMP) primarily targets several enzymes, including Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including nucleotide synthesis and bacterial cell wall synthesis .
Mode of Action
CMP acts as a substrate for these enzymes, participating in their catalytic reactions. For instance, CMP is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .
Biochemical Pathways
CMP is involved in the pyrimidine metabolism pathway , where it can be phosphorylated to cytidine diphosphate (CDP) by the enzyme CMP kinase . This reaction is part of the larger process of nucleotide synthesis, which is essential for the creation of DNA and RNA . Additionally, CMP is involved in the synthesis of N-acetylneuraminic acid, a component of gangliosides and glycoproteins .
Pharmacokinetics
It is known that cmp is a small molecule, which suggests it may be readily absorbed and distributed within the body . The metabolism and elimination of CMP are likely to involve its conversion to other nucleotides and nucleosides, as part of normal nucleotide metabolism .
Result of Action
The action of CMP results in the production of CTP, which is a critical component of RNA and DNA . This supports the synthesis of these nucleic acids, enabling gene expression and the transmission of genetic information . Additionally, CMP’s role in the synthesis of N-acetylneuraminic acid contributes to the formation of gangliosides and glycoproteins, which have various functions in the body .
Action Environment
The action of CMP is influenced by various environmental factors. For instance, the activity of the enzymes that CMP targets can be affected by pH and temperature . Additionally, the availability of other substrates and cofactors, such as ATP or GTP for CMP kinase, can influence the rate at which CMP is converted to CDP .
生化分析
Biochemical Properties
Cytidine-5’-monophosphate is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It interacts with various enzymes such as CMP kinase, UMP-CMP kinase, and uridine-cytidine kinase 2 . These interactions are crucial for the formation of CDP and CTP, which are essential for DNA and RNA biosynthesis .
Cellular Effects
Cytidine-5’-monophosphate plays a significant role in cellular processes. It is involved in the synthesis of RNA as it serves as a monomer . Its influence on cell function is primarily through its role in the synthesis of nucleic acids, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cytidine-5’-monophosphate involves its phosphorylation to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .
Temporal Effects in Laboratory Settings
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate plays a crucial role in long-term cellular function, particularly in nucleic acid synthesis.
Dosage Effects in Animal Models
It is known that Cytidine-5’-monophosphate is non-toxic and very well tolerated .
Metabolic Pathways
Cytidine-5’-monophosphate is involved in the metabolic pathway where it can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . This process is crucial for the generation of cytidine triphosphate, which is essential for DNA and RNA biosynthesis .
Transport and Distribution
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is transported and distributed in a manner that facilitates these processes.
Subcellular Localization
It is known that Cytidine-5’-monophosphate is used as a substrate to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis . This suggests that Cytidine-5’-monophosphate is likely localized in areas of the cell where these processes occur.
准备方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of cytidine-5’-monophosphate involves the reaction between cytidine and phosphorus oxychloride or other phosphorylation agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is terminated by adding ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The water phase is neutralized to pH 3-4 and cooled to crystallize the cytidine-5’-monophosphate .
Industrial Production Methods
In industrial settings, cytidine-5’-monophosphate is often produced using engineered Escherichia coli strains. These strains are modified to enhance cytidine biosynthesis by deleting specific genes involved in competing pathways and negative regulation. The yield of cytidine-5’-monophosphate can be significantly increased by blocking its phosphorylation and overexpressing rate-limiting step genes .
化学反应分析
Types of Reactions
Cytidine-5’-monophosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and enzymatic transformations. It can be phosphorylated to cytidine diphosphate and cytidine triphosphate by specific kinases .
Common Reagents and Conditions
Phosphorylation: Utilizes ATP or GTP as phosphate donors in the presence of kinases.
Hydrolysis: Involves the use of water and specific enzymes to break down RNA into its nucleotide components.
Major Products Formed
Cytidine Diphosphate (CDP): Formed by the phosphorylation of cytidine-5’-monophosphate.
Cytidine Triphosphate (CTP): Further phosphorylation of cytidine diphosphate.
相似化合物的比较
Cytidine-5’-monophosphate is unique among nucleotides due to its specific structure and function. Similar compounds include:
Deoxycytidine Monophosphate: Lacks an oxygen atom on the ribose sugar.
Uridine Monophosphate: Contains uracil instead of cytosine as the nucleobase.
These compounds share similar roles in nucleotide metabolism but differ in their specific functions and applications.
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHLVCPSMICTF-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30811-80-4 | |
| Record name | Polycytidylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50889322 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63-37-6 | |
| Record name | Cytidine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Cytidylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cytidine 5′-monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CYTIDYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F469818O25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Cytidine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cytidine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



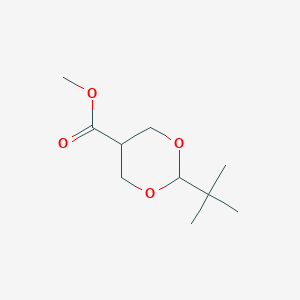
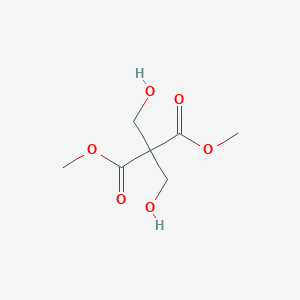


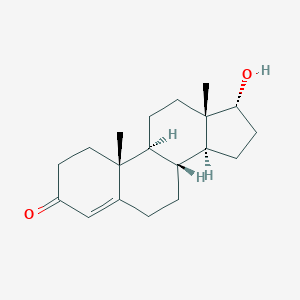
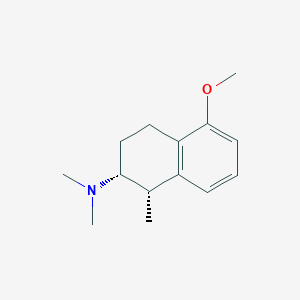
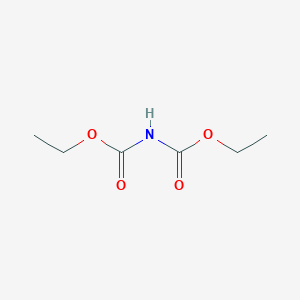
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
